molecular formula C8H13IO2 B14498654 Ethyl 6-iodohex-2-enoate CAS No. 64277-92-5

Ethyl 6-iodohex-2-enoate

Cat. No.: B14498654
CAS No.: 64277-92-5
M. Wt: 268.09 g/mol
InChI Key: GCNWYKRIQXHAHJ-UHFFFAOYSA-N
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Description

Ethyl 6-iodohex-2-enoate is an organic compound belonging to the class of enoate esters It is characterized by the presence of an iodine atom attached to the sixth carbon of a hex-2-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-iodohex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide, such as iodohexane, under basic conditions. The enolate ion is generated from the corresponding ester using a strong base like sodium ethoxide in ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors can enhance the reaction efficiency and yield by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-iodohex-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond can yield saturated esters.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or amines in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Substitution: Ethyl 6-hydroxyhex-2-enoate or ethyl 6-aminohex-2-enoate.

    Oxidation: Ethyl 6-iodohexanoate.

    Reduction: Ethyl 6-iodohexanoate.

Scientific Research Applications

Ethyl 6-iodohex-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a labeling reagent in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated compounds for imaging purposes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-iodohex-2-enoate involves its reactivity as an enoate ester. The iodine atom can participate in electrophilic substitution reactions, while the double bond allows for nucleophilic addition reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

    Ethyl 6-bromohex-2-enoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 6-chlorohex-2-enoate: Contains a chlorine atom instead of iodine.

    Ethyl 6-fluorohex-2-enoate: Contains a fluorine atom instead of iodine.

Uniqueness: Ethyl 6-iodohex-2-enoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This gives it distinct reactivity and makes it particularly useful in certain synthetic applications where iodine’s properties are advantageous .

Properties

CAS No.

64277-92-5

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

IUPAC Name

ethyl 6-iodohex-2-enoate

InChI

InChI=1S/C8H13IO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3

InChI Key

GCNWYKRIQXHAHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCI

Origin of Product

United States

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